molecular formula C9H10N2O B2696524 1H-Pyrrolo[2,3-b]pyridine-3-ethanol CAS No. 90929-76-3

1H-Pyrrolo[2,3-b]pyridine-3-ethanol

Cat. No.: B2696524
CAS No.: 90929-76-3
M. Wt: 162.192
InChI Key: MNELAFNGGZMCMI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-ethanol is a privileged chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate and core structural element in the development of novel bioactive molecules. This fused bicyclic heteroaromatic system, also known as 7-azaindole, provides a versatile template for designing potent enzyme inhibitors targeting various therapeutic areas. Researchers value this compound particularly in oncology drug discovery, where analogous 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and TRAF2 and NCK-interacting kinase (TNIK) . The structural similarity to established pharmacophores makes this compound particularly valuable for constructing targeted therapies, especially in cancer research applications where these molecular frameworks have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis . The ethanol functional group at the 3-position provides a handle for further chemical modification, allowing medicinal chemists to link this privileged scaffold to additional pharmacophoric elements or optimize drug-like properties. Researchers utilize this compound under laboratory conditions only, with all necessary safety precautions required for handling chemical substances. This product is intended for research applications by qualified professionals and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-5-3-7-6-11-9-8(7)2-1-4-10-9/h1-2,4,6,12H,3,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELAFNGGZMCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCO)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90929-76-3
Record name 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the ethanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group typically yields aldehydes or acids, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Pharmacological Applications

1H-Pyrrolo[2,3-b]pyridine derivatives are recognized for their broad spectrum of pharmacological activities. Key applications include:

  • Anticonvulsant Activity : Various derivatives have demonstrated effectiveness in reducing seizure activity, making them candidates for epilepsy treatment. For instance, compounds exhibiting high anticonvulsant properties have been synthesized and evaluated in animal models .
  • Anticancer Properties : Several studies have highlighted the efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives against different cancer cell lines. Notably, compound 4h has shown potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis . This compound inhibited the proliferation and migration of breast cancer cells, indicating its potential as a therapeutic agent .
  • Anti-inflammatory Effects : Compounds derived from 1H-pyrrolo[2,3-b]pyridine have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α. For example, a specific derivative was shown to significantly reduce TNF-α release from macrophages exposed to inflammatory stimuli .

Biochemical Mechanisms

The biochemical mechanisms underlying the pharmacological effects of 1H-pyrrolo[2,3-b]pyridine derivatives involve interactions with various biological targets:

  • Phosphodiesterase Inhibition : Certain derivatives act as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. The structure-activity relationship (SAR) studies reveal that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance potency and selectivity against PDE4B .
  • Receptor Modulation : The interaction with central nervous system receptors has been explored, with some compounds showing selectivity against a panel of CNS receptors while maintaining low toxicity . This selectivity is vital for developing new treatments for neurological disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives:

StudyCompoundActivityFindings
Various derivativesAnticonvulsantShowed significant seizure reduction in animal models.
Compound 4hFGFR InhibitorIC50 values of 7 nM against FGFR1; inhibited cancer cell proliferation.
PDE4B inhibitorsAnti-inflammatoryReduced TNF-α release; potential for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1H-Pyrrolo[2,3-b]pyridine-3-ethanol with structurally related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications Synthesis Method
This compound -CH₂CH₂OH at C3 C₉H₁₀N₂O 162.19 (calc.) Potential solubility enhancer; unconfirmed kinase inhibition Likely via reduction of ester intermediates
(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol -CH₂OH at C3 C₈H₈N₂O 148.16 Research intermediate; solubility studies Reduction of methyl ester derivatives
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile -CN at C3 C₈H₅N₃ 143.15 Kinase inhibitor scaffolds; electrophilic intermediates Suzuki coupling or cyclocondensation
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate -COOCH₃ at C3 C₉H₈N₂O₂ 176.17 Ester precursor for amide/acid derivatives Nucleophilic substitution or esterification
4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-methanol -CH₂OH at C3, -CH₃ at C4, -Ph at N1 C₁₅H₁₄N₂O 238.28 Structural studies; hydrophobic moiety exploration Multi-step substitution/cyclization

Key Findings:

Solubility and Reactivity: The ethanol and methanol derivatives exhibit higher polarity and aqueous solubility compared to carbonitriles or aryl-substituted analogs . Carbonitriles (-CN) and esters (-COOR) are more reactive in nucleophilic additions or cross-coupling reactions, making them preferred intermediates in drug synthesis .

N-Acylation of 3-amino-pyrrolo[2,3-b]pyridines (e.g., nicotinamide derivatives) enhances target affinity, suggesting that 3-ethanol could be modified similarly .

Synthetic Flexibility: 3-Ethanol can be synthesized via reduction of 3-carboxylic acid esters (e.g., using LiAlH₄) or via hydrogenation of nitro intermediates, as demonstrated for related amines . Cyclocondensation of 2-aminopyrroles with active methylene compounds offers a scalable route to the pyrrolo[2,3-b]pyridine core .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-ethanol is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrole and pyridine ring system with an ethanol group at the 3-position. Research has indicated that it exhibits various biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in cancer biology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 166.19 g/mol. Its structure allows for significant interactions with biological targets, making it a valuable compound in drug development.

This compound primarily functions through the inhibition of FGFRs (FGFR1, FGFR2, and FGFR3). These receptors are integral to cell proliferation and migration pathways, particularly in cancerous tissues. The inhibition of these receptors can potentially lead to reduced tumor growth and metastasis by modulating key signaling pathways involved in cancer progression.

Antiproliferative Effects

Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the hydroxyl (-OH) groups in these compounds have been linked to improved activity against cell lines such as HeLa and MDA-MB-231. The presence of electron-donating groups tends to enhance biological activity by facilitating better interaction with cellular targets .

Inhibition of Enzymatic Activity

This compound has been reported to inhibit phosphodiesterase 4B (PDE4B), which is associated with inflammatory responses. This inhibition has implications for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. The structure-activity relationship (SAR) studies indicate that variations in the substituents on the pyrrolo ring can significantly affect PDE4B inhibition potency .

Case Study 1: FGFR Inhibition

A study highlighted the efficacy of this compound as an FGFR inhibitor, demonstrating its potential in reducing cell proliferation in various cancer models. This was evidenced by a decrease in cell viability assays where treated cells showed significantly lower growth rates compared to controls.

Case Study 2: PDE4B Inhibition

Another investigation focused on the SAR of pyrrolo derivatives where specific modifications led to enhanced selectivity for PDE4B over other phosphodiesterases. The findings revealed IC50 values ranging from 0.11 to 1.1 µM for several derivatives, indicating strong inhibitory effects against PDE4B while maintaining selectivity against PDE4D .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for this compound and its derivatives:

Activity Target IC50 Value Comments
FGFR InhibitionFGFR1, FGFR2, FGFR3Not specifiedImplicated in cancer treatment
PDE4B InhibitionPDE4B0.11 - 1.1 µMSelective against PDE4D; potential for anti-inflammatory applications
Antiproliferative ActivityHeLa, MDA-MB-231VariesEnhanced by -OH substituents

Q & A

Q. Table 1: Representative Synthetic Routes

Reaction TypeReagents/ConditionsKey IntermediatesReference
CyclocondensationAcetic acid, HCl, active methylene compounds2-amino-pyrrole derivatives
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C3-benzoyl-5-aryl derivatives
N-MethylationNaH, MeI, THF, 0°C to rt1-methyl-pyrrolo[2,3-b]pyridine

Basic: How is structural elucidation of 1H-Pyrrolo[2,3-b]pyridine derivatives performed using spectroscopic techniques?

Methodological Answer:
Structural characterization relies on:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, aromatic protons in the pyrrolo-pyridine core appear as distinct multiplets in δ 6.5–8.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for benzoyl substituents) .
  • Mass Spectrometry (MS) : Confirms molecular weight via ESI-TOF or EI-MS (e.g., [M+H]⁺ peaks for derivatives with MW ~300–400 Da) .

Advanced: What strategies enhance regioselectivity in halogenation reactions of pyrrolo[2,3-b]pyridine cores?

Methodological Answer:
Regioselective halogenation is achieved through:

  • Directed Metalation : Using NaH/TsCl to deprotonate specific positions before halogenation .
  • Lewis Acid Catalysis : MnO₂ in THF selectively oxidizes intermediates to aldehydes, enabling subsequent functionalization .
  • Temperature Control : Low temperatures (0°C) during nitration or bromination minimize side reactions (e.g., Han et al.’s 5-bromo-4-chloro-3-nitro-7-azaindole synthesis) .

Advanced: How do structural modifications at the 3- and 5-positions influence FGFR inhibitory activity?

Methodological Answer:
Substituents at the 3- and 5-positions critically modulate kinase inhibition:

  • 3-Benzoyl Groups : Enhance FGFR1/2 affinity by forming hydrogen bonds with the kinase hinge region .
  • 5-Aryl Groups : Electron-withdrawing groups (e.g., 3,4-dimethoxyphenyl) improve solubility and selectivity .

Q. Table 2: Structure-Activity Relationships (FGFR Inhibition)

Compound3-Position Substituent5-Position SubstituentFGFR1 IC₅₀ (nM)Selectivity (FGFR1 vs FGFR4)Reference
4hBenzoyl3,4-Dimethoxyphenyl7100-fold (FGFR1:7 vs FGFR4:712)
1fThiazolyl-indoleN/AN/ACDK1 inhibition (antitumor)

Advanced: What experimental models evaluate the antitumor efficacy of these derivatives, and how are synergistic effects assessed?

Methodological Answer:

  • In Vitro Models : Diffuse malignant peritoneal mesothelioma (DMPM) cell lines treated with derivatives (e.g., 1f, 3f) to measure IC₅₀ via MTT assays. Apoptosis is quantified via caspase-3 activation and survivin downregulation .
  • In Vivo Models : Mouse xenografts of DMPM with intraperitoneal compound administration. Tumor volume inhibition (58–75%) and complete responses are monitored .
  • Synergy Studies : Co-treatment with paclitaxel or cisplatin, analyzed via Chou-Talalay combination indices (CI <1 indicates synergy) .

Advanced: How can researchers resolve discrepancies in biological activity data across assay conditions?

Methodological Answer:

  • Standardized Protocols : Use consistent cell lines (e.g., NCI-H226 for mesothelioma) and assay durations (e.g., 72-hour exposure) .
  • Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to confirm target selectivity and rule off-target effects .
  • Dose-Response Validation : Repeat IC₅₀ determinations in triplicate with orthogonal methods (e.g., Western blotting for phospho-FGFR) .

Basic: What are the key intermediates in multi-step syntheses of pyrrolo[2,3-b]pyridine-based kinase inhibitors?

Methodological Answer:
Critical intermediates include:

  • Halogenated Precursors : 5-Bromo-4-chloro-3-nitro-7-azaindole for Suzuki coupling .
  • N-Methylated Cores : 1-methyl-1H-pyrrolo[2,3-b]pyridine for subsequent benzoylation .
  • Aldehyde Intermediates : 3-carboxaldehyde derivatives for reductive amination or Schiff base formation .

Advanced: What computational methods support the design of derivatives targeting specific kinases?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in FGFR1’s ATP-binding pocket .
  • QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD Simulations : AMBER or GROMACS to assess binding stability over 100-ns trajectories .

Basic: What safety protocols are recommended for handling these derivatives in laboratories?

Methodological Answer:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., MeI) .
  • Waste Disposal : Segregate halogenated waste for incineration or professional treatment .

Advanced: How do electron-withdrawing/donating groups affect pharmacokinetic properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Improve metabolic stability (e.g., CF₃ at 5-position reduces CYP3A4-mediated oxidation) .
  • Electron-Donating Groups (EDGs) : Enhance solubility (e.g., -OMe groups increase logD <3) but may reduce cell permeability .
  • Pro-drug Strategies : Esterification of ethanol moieties (e.g., 3-ethanol to 3-acetate) enhances oral bioavailability .

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